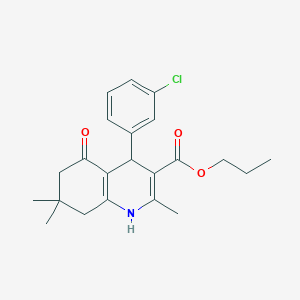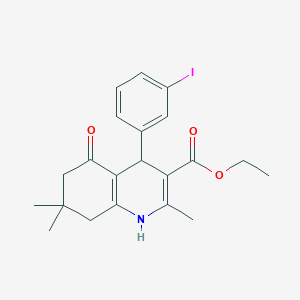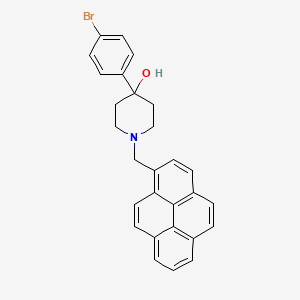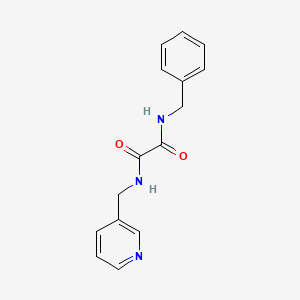
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is a chemical compound that has been the subject of scientific research due to its potential applications in the medical field.
科学的研究の応用
(5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent for various medical conditions. Research has shown that this compound has anti-inflammatory properties and may be effective in treating diseases such as arthritis and asthma. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action for (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
将来の方向性
There are several future directions for the study of (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and determine its potential use in the treatment of diseases such as arthritis and asthma. Another direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and develop effective treatments based on this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the medical field. Its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of neurological disorders, make it a promising area of study. However, further research is needed to fully understand its mechanism of action and develop effective treatments based on this compound.
合成法
The synthesis method for (5-bromo-2,4-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain the final compound.
特性
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-22-18-11-19(23-2)16(20)10-14(18)12-21-17-9-5-7-13-6-3-4-8-15(13)17/h3-4,6,8,10-11,17,21H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBTXGJKOBHVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)



![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


